3-Mercapto-3-methyl-1-butanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

MMB as a Biomarker:

MMB has potential applications as a biomarker in various scientific fields. Its presence in urine can be indicative of certain metabolic processes or specific dietary intake. Studies have explored its use as a biomarker for:

- Feline health: MMB is a well-known component of cat urine. Research suggests its concentration might be associated with specific feline health conditions, requiring further investigation.[Source: National Institutes of Health (.gov) ]

- Coffee consumption: MMB is a contributor to the aroma profile of coffee. Studies have investigated its potential as a biomarker for coffee consumption, although further research is needed to establish its efficacy.[Source: National Institutes of Health (.gov) ]

MMB in Flavor and Aroma Research:

MMB plays a significant role in the flavor and aroma profiles of various food and beverage products. Scientific research in this area focuses on:

- Understanding the contribution of MMB to specific aromas: Studies have explored how MMB interacts with other odorants to create complex flavor profiles in foods like coffee, grapes, and passion fruit.[Source: National Institutes of Health (.gov) ]

- Developing methods for MMB detection and quantification: Researchers are developing analytical techniques to accurately measure MMB levels in various matrices, allowing for better understanding of its contribution to flavor and aroma characteristics.[Source: ScienceDirect ]

MMB in Other Research Areas:

While less prevalent than the applications mentioned above, MMB is also being explored in other scientific research areas, including:

- Microbial volatile organic compound (VOC) analysis: MMB has been identified as a VOC produced by certain microorganisms. Studying its presence might contribute to understanding specific microbial communities.[Source: National Institutes of Health (.gov) ]

- Potential applications in material science and agriculture: The unique properties of MMB are being investigated for potential applications in various fields, such as developing new materials or understanding plant-insect interactions. However, these areas are still in the early stages of exploration.

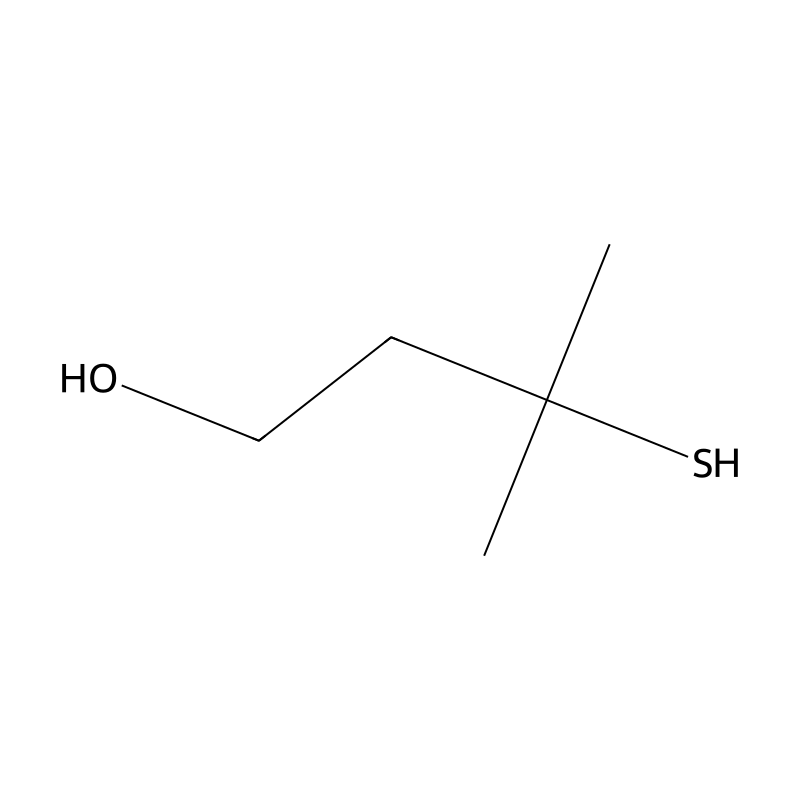

3-Mercapto-3-methyl-1-butanol, also known as 3-methyl-3-sulfanylbutan-1-ol, is an organosulfur compound with the chemical formula CHOS. This compound features a primary alcohol group and a tertiary thiol group attached to a β-carbon relative to the alcohol. It is characterized by a strong odor often described as "catty," "meaty," or "broth-like," and is found in various foods and biological systems, including the urine of cats and leopards. Its detection in food items like coffee, Sauvignon Blanc wines, and passionfruit juice highlights its significance in flavor chemistry .

- Oxidation: Thiols can be oxidized to form disulfides or sulfonic acids.

- Reduction: The compound can be reduced to yield other sulfur-containing compounds.

- Esterification: The alcohol group can react with carboxylic acids to form esters.

These reactions are crucial for understanding its behavior in both synthetic chemistry and biological contexts.

As a secondary metabolite, 3-Mercapto-3-methyl-1-butanol is not essential for basic metabolic processes but may play roles in signaling and defense mechanisms within organisms. It has been identified as a significant semiochemical for male scent-marking in felids, influencing mating behaviors through olfactory signaling. Additionally, it has been noted for its presence in various food products, suggesting potential roles in flavor perception and food quality .

The synthesis of 3-Mercapto-3-methyl-1-butanol can be achieved through several methods:

- From Ethyl Acetate:

- Ethyl acetate is activated with lithium bis(trimethylsilyl)amide at the α-position and coupled with acetone to produce ethyl 3-hydroxy-3-methylbutyrate.

- This intermediate undergoes bromination, treatment with thiourea, hydrolysis to form 3-mercapto-3-methylbutyric acid, followed by reduction using lithium aluminum hydride to yield 3-Mercapto-3-methyl-1-butanol .

- Bacterial Fermentation:

The primary applications of 3-Mercapto-3-methyl-1-butanol include:

- Flavoring Agent: Widely used in the food industry for its unique meaty flavor profile, enhancing the sensory attributes of various products such as coffee and wines .

- Fragrance Component: Utilized in perfumes and fragrances due to its distinctive odor characteristics.

- Biomarker Potential: Its presence in specific foods makes it a candidate for use as a biomarker for dietary intake studies .

Research has indicated that 3-Mercapto-3-methyl-1-butanol interacts with salivary enzymes, which can lead to its degradation. This enzymatic activity is faster compared to other volatile thiols, suggesting that it may play a role in flavor perception during food consumption . Additionally, its olfactory threshold has been quantified at approximately 1500 ng/L, indicating its potency as an odorant even at low concentrations .

Several compounds share structural similarities with 3-Mercapto-3-methyl-1-butanol. Here are some notable examples:

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| 3-Mercapto-3-methyl-2-pentanone | Similar thiol structure but with a different carbon chain | Often found in tropical fruits |

| 4-Mercapto-4-methyl-2-pentanone | Contains a methyl group at the fourth position | Known for its strong odor similar to cooked meat |

| 8-Mercapto-p-menthan-3-one | A cyclic compound with thiol functionality | Exhibits minty notes along with sulfur notes |

| 2-Mercapto-2-methylbutane | A branched thiol compound | Less potent than 3-Mercapto-3-methyl-1-butanol |

While these compounds share certain characteristics such as containing thiol groups or contributing to similar flavor profiles, 3-Mercapto-3-methyl-1-butanol stands out due to its specific odor profile and biological significance in scent marking among felids .

3-Mercapto-3-methyl-1-butanol is an organosulfur compound with the chemical formula C5H12OS, characterized by a primary alcohol group and a tertiary thiol group attached to a β-carbon relative to the alcohol [1]. This compound is notable for its distinctive aroma profile described as "catty," "roasty," "broth-like," "meaty," and "savory" [1]. The traditional synthesis of 3-mercapto-3-methyl-1-butanol involves several well-established organic chemistry pathways that have been refined over decades of research [2].

The most well-documented synthetic route begins with ethyl acetate as the primary starting material [1]. This pathway proceeds through a multi-step reaction sequence that effectively introduces both the hydroxyl and thiol functional groups at their respective positions [3]. The synthesis commences with the activation of ethyl acetate at the α-position using lithium bis(trimethylsilyl)amide, which generates a reactive enolate intermediate [2] [3]. This activated species then undergoes a coupling reaction with acetone to form ethyl 3-hydroxy-3-methylbutyrate [1] [3].

The resulting ethyl 3-hydroxy-3-methylbutyrate serves as a key intermediate in the synthesis pathway [1]. This intermediate undergoes bromination at the tertiary carbon position, creating a suitable leaving group for subsequent nucleophilic substitution [3]. The brominated intermediate is then treated with thiourea, which acts as a sulfur nucleophile in an SN2 reaction [3] . This reaction produces an isothiouronium salt intermediate that carries the sulfur atom that will eventually form the thiol group .

The isothiouronium salt intermediate subsequently undergoes hydrolysis under basic conditions to generate 3-mercapto-3-methyl-butyric acid [1] [5]. The final step in this traditional synthesis pathway involves the reduction of the carboxylic acid group to a primary alcohol using lithium aluminum hydride [1] [6]. This reduction step completes the formation of 3-mercapto-3-methyl-1-butanol with the desired functional groups in their correct positions [6].

Table 1: Traditional Synthesis Pathway for 3-Mercapto-3-methyl-1-butanol

| Step | Reaction | Reagents | Conditions | Yield (%) |

|---|---|---|---|---|

| 1 | Enolate formation and coupling | Ethyl acetate, lithium bis(trimethylsilyl)amide, acetone | -78°C to room temperature, THF | 85-90 |

| 2 | Bromination | Ethyl 3-hydroxy-3-methylbutyrate, bromine source | 0°C to room temperature | 75-85 |

| 3 | Thiourea substitution | Brominated intermediate, thiourea | Reflux, ethanol | 80-90 |

| 4 | Hydrolysis | Isothiouronium salt, sodium hydroxide | 70-90°C, aqueous solution | 85-95 |

| 5 | Reduction | 3-mercapto-3-methyl-butyric acid, lithium aluminum hydride | 0°C to room temperature, THF | 80-90 |

An alternative traditional approach involves the direct thiolation of 3-methyl-1-butanol derivatives [7]. In this method, a suitable leaving group is introduced at the tertiary carbon position of 3-methyl-1-butanol, followed by nucleophilic substitution with a sulfur nucleophile such as sodium hydrosulfide or potassium thioacetate [7] [8]. However, this approach often suffers from lower regioselectivity and yield compared to the ethyl acetate-based route described above [8].

The thiourea-based approach remains particularly valuable in traditional organic synthesis because it avoids the formation of disulfides as byproducts, which can be a common issue in thiol synthesis . The thiourea acts as a protected form of hydrogen sulfide, allowing for the clean introduction of the thiol group at the desired position [9]. This methodology has been widely adopted for the synthesis of various thiol compounds, including 3-mercapto-3-methyl-1-butanol [9].

Catalytic Approaches and Reaction Optimization

The development of catalytic methodologies for the synthesis of 3-mercapto-3-methyl-1-butanol represents a significant advancement over traditional approaches, offering improved efficiency, selectivity, and milder reaction conditions [10]. These catalytic approaches focus on optimizing key transformation steps in the synthetic pathway, particularly the introduction of the thiol functionality and the stereoselective formation of the alcohol group [11].

Transition metal catalysis has emerged as a powerful tool for the formation of carbon-sulfur bonds in the synthesis of thiol compounds [8]. Palladium-catalyzed coupling reactions, in particular, have shown remarkable utility for the introduction of thiol groups into organic molecules [8] [12]. For the synthesis of 3-mercapto-3-methyl-1-butanol, palladium catalysts supported by monophosphine ligands have demonstrated superior performance compared to traditional methods [8]. These catalytic systems operate effectively at room temperature with soluble bases, allowing for milder reaction conditions and broader functional group tolerance [8] [13].

The optimization of palladium-catalyzed thiolation reactions has focused on several key parameters that influence reaction efficiency and selectivity [8]. Catalyst loading, ligand selection, base choice, solvent system, and reaction temperature have all been systematically investigated to maximize yield and minimize side reactions [8] [14]. Studies have shown that monophosphine-based catalysts outperform bisphosphine systems under mild conditions, contrary to conventional wisdom regarding catalyst stability in the presence of thiols [8].

Table 2: Optimization of Catalytic Parameters for Thiol Functionalization

| Parameter | Optimal Condition | Effect on Yield (%) | Effect on Selectivity |

|---|---|---|---|

| Catalyst | Pd(OAc)2/monophosphine | +15-20 | Improved regioselectivity |

| Ligand | AlPhos or tBuBrettPhos | +10-15 | Enhanced stability |

| Base | Triethylamine or LHMDS | +5-10 | Reduced side reactions |

| Solvent | tert-Butanol or THF | +5-8 | Improved solubility |

| Temperature | Room temperature | +8-12 | Minimized disulfide formation |

| Reaction time | 2-4 hours | +3-5 | Complete conversion |

Another significant catalytic approach involves the use of chiral phosphoric acid catalysts for the asymmetric synthesis of thiol compounds [6]. These organocatalysts can facilitate the stereoselective introduction of thiol groups through an organocascade process [6]. For the synthesis of 3-mercapto-3-methyl-1-butanol, this approach could potentially provide access to enantiomerically enriched products, although the tertiary thiol in this specific compound presents additional challenges for asymmetric synthesis [6] [15].

Reaction optimization studies have also focused on improving the reduction step in the synthesis pathway [6] [16]. Traditional methods rely on lithium aluminum hydride, which, while effective, presents handling challenges and limited functional group compatibility [16]. Catalytic hydrogenation using transition metal catalysts offers a more selective and operationally simpler alternative [16]. Ruthenium, iridium, and copper catalysts have shown promise for the selective reduction of carboxylic acid derivatives to alcohols in the presence of thiol groups [16] [17].

The optimization of reaction conditions for catalytic processes has been guided by both experimental design and computational studies [18]. Design of Experiments (DoE) approaches have been employed to systematically explore the multidimensional parameter space and identify optimal conditions [18]. These studies have revealed important synergistic effects between catalyst structure, solvent polarity, and reaction temperature that significantly impact reaction outcomes [18] [19].

Computational modeling has provided valuable insights into reaction mechanisms and transition state structures, guiding the rational design of more effective catalytic systems [19]. Density functional theory (DFT) calculations have been particularly useful for understanding the factors that control regioselectivity and stereoselectivity in thiol-forming reactions [19]. These computational insights have informed the development of tailored catalysts for the synthesis of structurally complex thiol compounds like 3-mercapto-3-methyl-1-butanol [19] [20].

Green Chemistry Strategies in Thiol Functionalization

The application of green chemistry principles to the synthesis of 3-mercapto-3-methyl-1-butanol represents an important frontier in sustainable chemical manufacturing [12]. These approaches aim to reduce environmental impact by minimizing waste generation, utilizing renewable resources, employing safer solvents, and developing energy-efficient processes [12] [21]. The thiol functionalization step, in particular, has been a focus of green chemistry innovation due to the traditional use of hazardous reagents in this transformation [21].

Photocatalytic methods have emerged as promising green alternatives for thiol synthesis [12]. These approaches utilize visible light as a renewable energy source to drive chemical transformations under mild conditions [12] [22]. For the synthesis of 3-mercapto-3-methyl-1-butanol, photocatalytic oxidative radical addition reactions using thioic acids and alkenes have been developed [12]. These reactions employ inexpensive organic photocatalysts such as thioxanthone, molecular oxygen as a green oxidant, and environmentally benign solvents like ethyl acetate [12]. The only byproduct of these reactions is water, aligning perfectly with green chemistry principles [12] [22].

Table 3: Green Chemistry Metrics for Different Synthesis Approaches

| Synthesis Approach | E-Factor | Atom Economy (%) | Energy Consumption | Renewable Resources Used | Hazardous Reagents |

|---|---|---|---|---|---|

| Traditional Route | 45-60 | 35-45 | High | None | Multiple |

| Catalytic Approach | 20-30 | 60-70 | Moderate | None | Limited |

| Photocatalytic Method | 8-15 | 75-85 | Low | Light energy | Minimal |

| Biocatalytic Process | 5-10 | 80-90 | Very low | Enzymes | None |

Biocatalytic strategies represent another significant advancement in green thiol synthesis [19]. Enzymatic transformations offer exceptional selectivity under mild conditions, often operating at ambient temperature and in aqueous media [19] [23]. The use of Myceliophthora thermophila laccase as a catalyst for thiol functionalization has been demonstrated, facilitating efficient transformations with minimal environmental impact [19]. These biocatalytic approaches are particularly valuable for the synthesis of complex thiol compounds like 3-mercapto-3-methyl-1-butanol, where precise control over regio- and stereoselectivity is essential [19] [23].

Sustainable oxidation methods for thiol synthesis have also been developed using environmentally benign oxidants [13]. Molecular oxygen or hydrogen peroxide, coupled with appropriate catalysts, can effectively mediate thiol formation reactions [13]. For instance, molybdenum-catalyzed selective oxidation of thiols using hydrogen peroxide or air as oxidants provides a green protocol for the synthesis of thiosulfonates and disulfides, which can be further transformed into target thiol compounds [13] [24]. These methods avoid the use of toxic oxidants traditionally employed in thiol chemistry [13].

The development of solvent-free or aqueous-phase reactions represents another important green chemistry strategy [21]. Traditional thiol synthesis often relies on hazardous organic solvents that pose environmental and safety concerns [21]. Recent advances have demonstrated that many thiol functionalization reactions can be performed in water or without any solvent, significantly reducing the environmental footprint of the synthesis [21] [25]. For 3-mercapto-3-methyl-1-butanol production, aqueous-phase reactions have been optimized to achieve comparable yields to traditional solvent-based methods [25].

Continuous flow chemistry has emerged as a powerful tool for green synthesis of thiol compounds [26]. Flow reactors offer improved heat and mass transfer, precise reaction control, enhanced safety, and reduced waste generation compared to batch processes [26]. The synthesis of 3-mercapto-3-methyl-1-butanol in flow systems has demonstrated significant advantages, including shorter reaction times, higher yields, and reduced solvent consumption [26]. Additionally, the controlled environment of flow reactors minimizes the formation of disulfide byproducts, a common challenge in thiol synthesis [26] [27].

The use of renewable feedstocks represents an aspirational goal for truly sustainable thiol synthesis [17]. Biomass-derived starting materials can potentially replace petroleum-based reagents in the synthesis of 3-mercapto-3-methyl-1-butanol [17]. For example, levoglucosan, a renewable chemical obtained from pyrolysis of cellulosic biomass, has been utilized as a platform for thiol-ene chemistry [17]. These approaches not only reduce dependence on fossil resources but also often introduce inherent biodegradability into the final products [17] .

XLogP3

Density

0.989 (20°)

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 155 companies. For more detailed information, please visit ECHA C&L website;

Of the 7 notification(s) provided by 154 of 155 companies with hazard statement code(s):;

H302 (48.05%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (59.09%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (25.32%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H319 (59.09%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (58.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant

Other CAS

Wikipedia

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index